molecular formula C33H40Cl2N2O3Ru B3028477 dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide CAS No. 2106819-64-9

dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide

Cat. No.: B3028477
CAS No.: 2106819-64-9
M. Wt: 684.7 g/mol
InChI Key: WCJIUMJRUUMBIS-UHFFFAOYSA-L
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Description

Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide, also known as this compound, is a useful research compound. Its molecular formula is C33H40Cl2N2O3Ru and its molecular weight is 684.7 g/mol. The purity is usually 95%.
The exact mass of the compound UltraNitroCat is 684.145939 g/mol and the complexity rating of the compound is 899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

UltraNitroCat is primarily used as a hydrogenation catalyst . Its primary targets are organic compounds that undergo hydrogenation reactions. The role of UltraNitroCat is to facilitate these reactions, making them more efficient and effective .

Mode of Action

UltraNitroCat interacts with its targets by accelerating the rate of hydrogenation reactions . It does this by providing a platform for the reactants to come together, reducing the energy required for the reaction to occur . This results in a faster reaction rate and a higher yield of the desired product .

Biochemical Pathways

It is known to be efficient in macrocyclization . Macrocyclization is a chemical reaction that forms a large cyclic structure from smaller subunits. This process is crucial in the synthesis of many biologically active compounds .

Pharmacokinetics

Instead, it facilitates reactions in a controlled environment outside of the body .

Result of Action

The molecular and cellular effects of UltraNitroCat’s action are largely dependent on the specific reactions it catalyzes. In general, it enables the formation of new compounds through hydrogenation and macrocyclization reactions . These new compounds can have various effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of UltraNitroCat can be influenced by various environmental factors. These include temperature, solvent compatibility, and storage conditions . For example, reactions involving UltraNitroCat can be run at temperatures ranging from 30 to 85 °C . Additionally, it is compatible with several reaction solvents including toluene, ethyl acetate, dimethylcarbonate, and CPME (cyclopentyl methyl ether) . Proper storage of UltraNitroCat is also crucial for maintaining its stability and effectiveness .

Biochemical Analysis

Biochemical Properties

UltraNitroCat plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is efficient in macrocyclization, a process that involves the formation of a macrocycle, a cyclic macromolecule or a large cyclic portion of a molecule . The reactions involving UltraNitroCat can be run at temperatures ranging from 30 to 85 °C .

Cellular Effects

As a synthetic compound, it is used to increase the efficiency and accuracy of laboratory experiments

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of UltraNitroCat can change over time. The compound is stable and can be stored at temperatures between 2-8°C

Properties

IUPAC Name

dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N.C10H11NO3.2ClH.Ru/c1-6-18-12-11-13-19(7-2)21(18)24-17-23(5,16-22(24,3)4)20-14-9-8-10-15-20;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h8-15H,6-7,16H2,1-5H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJIUMJRUUMBIS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)[N+]2=[C-]C(CC2(C)C)(C)C3=CC=CC=C3.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40Cl2N2O3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide
Reactant of Route 2
Reactant of Route 2
dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide
Reactant of Route 3
Reactant of Route 3
dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide
Reactant of Route 4
dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide
Reactant of Route 5
dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide
Reactant of Route 6
dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide

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